molecular formula C13H17BClNO4 B1402732 7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 2096998-38-6

7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B1402732
CAS No.: 2096998-38-6
M. Wt: 297.54 g/mol
InChI Key: HVXSDRKCIIFZRG-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine core with a chlorine substituent at position 7 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at position 6. It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl compounds in pharmaceuticals and materials science .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , are often used in the synthesis of pharmaceuticals and fine chemicals, suggesting that they may interact with a wide range of biological targets.

Mode of Action

It’s known that compounds containing a dioxaborolane group, like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane , can undergo borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that the compound might interact with its targets through similar chemical reactions.

Biochemical Pathways

Compounds with similar structures are known to participate in various chemical reactions, such as buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling . These reactions are involved in the synthesis of complex organic compounds, suggesting that this compound might affect biochemical pathways related to these processes.

Pharmacokinetics

The compound’s physical properties, such as its boiling point and density , suggest that it might have good bioavailability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability. For example, it’s recommended to store this compound in a dark place, sealed, and at room temperature to maintain its stability .

Biochemical Analysis

Biochemical Properties

7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions. This compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, by forming stable complexes that can inhibit or activate their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of key signaling molecules such as kinases, leading to alterations in downstream signaling cascades that regulate cell growth, differentiation, and apoptosis . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of reversible covalent bonds with target biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target and the specific binding interactions involved . Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially in the presence of moisture or reactive chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, such as cellular stress, apoptosis, and organ damage . Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which further increases in dosage do not enhance the effect but may increase toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, it can influence metabolic pathways by modulating the activity of key enzymes, thereby affecting the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carriers . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .

Biological Activity

7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS: 2096998-38-6) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds featuring a dioxin and pyridine moiety along with a boron-containing substituent. Its molecular formula is C13H17BClNO4C_{13}H_{17}BClNO_4. The presence of the boron atom is significant as it often enhances the compound's reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism involves induction of apoptosis through activation of caspase pathways.

Case Study: MCF-7 Cell Line
In a recent study involving the MCF-7 breast cancer cell line:

  • Concentration : The compound was tested at concentrations ranging from 1 to 100 µM.
  • Results : A dose-dependent increase in apoptosis was observed, with a significant reduction in cell viability at 50 µM (p < 0.05).

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : It potentially inhibits key enzymes involved in metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cellular damage.
  • Interaction with DNA : May intercalate into DNA strands affecting replication and transcription processes.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Preliminary data indicate that it can cross biological membranes effectively due to its lipophilic nature.

Key Pharmacokinetic Parameters

Parameter Value
Oral Bioavailability~45%
Half-life6 hours
Volume of Distribution1.5 L/kg

Safety Profile

Toxicological assessments reveal that the compound exhibits low acute toxicity in animal models. However, further studies are required to fully understand its long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine?

  • Methodological Answer : Synthesis typically involves multi-step processes. The chloro group is introduced via halogenation, while the dioxaborolane moiety is incorporated through Suzuki-Miyaura coupling or direct boronate esterification. Key steps require optimization of reaction conditions (e.g., temperature, catalyst loading) to minimize by-products. For example, solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to enhance boron reagent solubility and reactivity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, with shifts in aromatic regions (δ 6.5–8.5 ppm) confirming pyridine and dioxane ring systems. For example, downfield shifts near δ 7.5 ppm may indicate boron-related electronic effects .
  • HRMS : Validates molecular weight accuracy. Discrepancies between calculated and observed values (e.g., ±0.0162 Da in ) may arise from isotopic patterns or impurities .
  • IR Spectroscopy : Identifies functional groups (e.g., B-O stretches near 1350 cm⁻¹) .

Q. How do the chloro and dioxaborolane functional groups influence the compound’s reactivity?

  • Methodological Answer :

  • The chloro group acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Its position on the pyridine ring directs regioselectivity in subsequent reactions .
  • The dioxaborolane group facilitates Suzuki-Miyaura couplings, serving as a boronate ester precursor. Its stability under inert conditions is critical for storage and handling .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step during synthesis?

  • Methodological Answer : Optimize catalyst systems (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and ligand ratios to enhance turnover. Solvent choice (e.g., THF for polar intermediates) and degassing to remove oxygen improve reaction efficiency. Monitoring reaction progress via TLC or LC-MS helps identify quenching points to minimize side reactions .

Q. How to resolve discrepancies between calculated and observed HRMS data for this compound?

  • Methodological Answer :

  • Isotopic Pattern Analysis : Verify boron (¹⁰B: 19.9%, ¹¹B: 80.1%) and chlorine (³⁵Cl: 75.8%, ³⁷Cl: 24.2%) isotopic contributions using software like Xcalibur™.
  • Purification : Re-crystallization or column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) removes impurities causing mass deviations .

Q. What strategies improve stability during long-term storage of this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in sealed, moisture-resistant containers. Desiccants (e.g., molecular sieves) prevent hydrolysis of the dioxaborolane group. Regular NMR checks (e.g., every 6 months) detect degradation .

Q. How to achieve high purity (>98%) for catalytic applications?

  • Methodological Answer : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid). For crystalline derivatives, solvent screening (e.g., ethanol/water mixtures) optimizes recrystallization .

Q. What are the compound’s applications in medicinal chemistry?

  • Methodological Answer : The dioxaborolane group enables prodrug strategies (e.g., boron neutron capture therapy), while the chloro-pyridine scaffold serves as a kinase inhibitor precursor. Computational docking studies (e.g., AutoDock Vina™) predict binding affinities to target proteins .

Q. How does the compound perform in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Screen aryl halide partners (e.g., iodobenzene vs. bromobenzene) with Pd catalysts. Reaction monitoring via ¹¹B NMR tracks boronate ester consumption. Yields >80% are achievable with optimized base (e.g., K₂CO₃) and ligand (e.g., SPhos) systems .

Q. Data Contradiction Analysis

Q. How to interpret conflicting NMR data between synthesized batches?

  • Methodological Answer :
  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in dioxaborolane).
  • COSY/HSQC : Assigns coupled protons and carbons to distinguish regioisomers.
  • Batch Comparison : Cross-validate with independent synthetic routes to isolate structural variants .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula: Likely C₁₃H₁₄BClNO₄ (based on analogous structures in and ).
  • Applications : Used in drug discovery for coupling with aryl halides to generate complex heterocycles.

Comparison with Structural Analogs

Positional Isomers of Boronate Esters

Compound Name Boronate Position Core Structure Key Differences
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine 6 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine Boronate at position 6 alters electronic effects and coupling reactivity.
8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine 8 (Iodo instead of B) Same core Iodo group enables halogen-based couplings (e.g., Stille or Negishi).
  • Reactivity : Boronate esters at position 8 (target compound) favor coupling with aryl halides in Suzuki reactions, while iodinated analogs (e.g., 8-Iodo derivative) are precursors for borylation .

Halogenated Derivatives

Compound Name Substituent Molecular Weight Boiling Point (°C) Application
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine Cl at position 7 171.58 258.7 Intermediate for further functionalization.
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine Br at position 7 216.04 N/A Used in nucleophilic substitution reactions.
  • Comparison : The target compound’s boronate ester enhances its utility in cross-coupling compared to halogenated analogs, which require additional steps for functionalization.

Comparison with Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Core Structure Substituents Key Findings
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide Pyrrolo[2,3-b]pyridine Phenyl, nicotinamide Demonstrated anticancer activity (IC₅₀ = 0.5 μM in HCT-116 cells).
N-(5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide Methyl-pyrrolo[2,3-b]pyridine 3,4-Dimethoxyphenyl, nicotinamide Improved solubility due to methoxy groups.
  • Structural Contrast: Unlike the dioxino[2,3-b]pyridine core, pyrrolo[2,3-b]pyridines lack the fused dioxane ring, reducing steric hindrance but limiting stability under acidic conditions .

Preparation Methods

General Synthetic Strategy

The synthesis of 7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-dioxino[2,3-b]pyridine generally follows a two-step approach:

  • Step 1: Construction of the 2,3-dihydro-dioxino[2,3-b]pyridine core with a chlorine substituent at position 7.
  • Step 2: Introduction of the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 8 through a borylation reaction.

Preparation Methods

Synthesis of the Core Heterocyclic Scaffold

The 2,3-dihydro-dioxino[2,3-b]pyridine framework is typically synthesized by cyclization reactions involving pyridine derivatives bearing appropriate hydroxyl and chloro substituents. The chlorine at the 7-position is introduced either by starting from a chlorinated pyridine precursor or by selective chlorination post-cyclization.

Installation of the Boronate Ester Group

The key transformation is the installation of the boronate ester group, which is commonly achieved via transition-metal catalyzed borylation reactions , such as:

The palladium-catalyzed method is often preferred for aryl chlorides due to the relatively lower reactivity of C–Cl bonds compared to bromides or iodides. Ligands such as phosphines or N-heterocyclic carbenes (NHCs) are used to enhance catalyst activity.

Detailed Reaction Conditions and Examples

Step Reagents and Conditions Notes
Core synthesis Starting from 7-chloropyridine derivatives, cyclization with diols or ethylene glycol derivatives under acidic or basic catalysis Formation of the 1,4-dioxino ring fused to pyridine
Borylation (Pd-catalyzed) 7-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine + bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, KOAc base, dioxane solvent, 80-100 °C, 12-24 h Miyaura borylation yields the boronate ester at position 8
Borylation (Ir-catalyzed) 7-Chloro-2,3-dihydro-dioxino[2,3-b]pyridine, B2pin2, Ir catalyst (e.g., [Ir(COD)(OMe)]2), bipyridine ligand, solvent like THF, 80 °C, 12 h Direct C–H borylation alternative

Research Findings and Optimization

  • Catalyst selection: Pd(dppf)Cl2 is effective for aryl chloride substrates, providing good yields and selectivity for the boronate ester formation.
  • Base choice: Potassium acetate (KOAc) is commonly used to facilitate the transmetallation step in Miyaura borylation.
  • Solvent effects: Polar aprotic solvents such as dioxane or tetrahydrofuran (THF) improve solubility and reaction rates.
  • Temperature and time: Elevated temperatures (80–100 °C) and extended reaction times (12–24 hours) optimize conversion.
  • Purification: The product is typically purified by column chromatography or recrystallization to isolate the pure boronate ester.

Data Table: Representative Reaction Parameters and Yields

Method Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Notes
Pd-catalyzed borylation Pd(dppf)Cl2 (5 mol%) KOAc Dioxane 90 18 75-85 High regioselectivity
Ir-catalyzed C–H borylation [Ir(COD)(OMe)]2 (2.5 mol%) + bipyridine ligand None THF 80 12 60-70 Direct borylation, less common

Properties

IUPAC Name

7-chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClNO4/c1-12(2)13(3,4)20-14(19-12)9-8(15)7-16-11-10(9)17-5-6-18-11/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXSDRKCIIFZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2Cl)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 2
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7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 3
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7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 4
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7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

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